Cas no 1804774-29-5 (Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate)
Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate
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- Inchi: 1S/C10H10F3IN2O3/c1-2-18-9(17)8-5(14)3-7(6(4-15)16-8)19-10(11,12)13/h3H,2,4,15H2,1H3
- InChI Key: LABJJOCAFKKZFW-UHFFFAOYSA-N
- SMILES: IC1C=C(C(CN)=NC=1C(=O)OCC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 317
- XLogP3: 2.1
- Topological Polar Surface Area: 74.4
Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089006-1g |
Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate |
1804774-29-5 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate
Comprehensive Guide to Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1804774-29-5)
Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1804774-29-5) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an aminomethyl moiety, an iodo substituent, and a trifluoromethoxy group, making it a versatile intermediate in organic synthesis. Researchers and industry professionals are increasingly interested in this compound due to its structural complexity and potential applications in drug discovery.
The molecular formula of Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate is C10H10F3IN2O3, with a molecular weight of 390.10 g/mol. Its pyridine core is substituted at multiple positions, enhancing its reactivity and utility in various chemical transformations. The presence of the iodo group makes it particularly valuable for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in modern medicinal chemistry.
One of the most compelling aspects of Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate is its potential role in the development of novel pharmaceutical agents. The trifluoromethoxy group is known to improve metabolic stability and bioavailability, traits highly sought after in drug candidates. Additionally, the aminomethyl functionality provides a handle for further derivatization, enabling the synthesis of a wide range of analogs for biological evaluation.
In the agrochemical sector, pyridine derivatives like this compound are explored for their pesticidal and herbicidal properties. The iodo substituent can serve as a precursor for more complex structures, potentially leading to new classes of crop protection agents. With the growing demand for sustainable and efficient agricultural solutions, such intermediates are gaining attention in R&D pipelines.
The synthesis of Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate typically involves multi-step organic reactions, starting from commercially available pyridine precursors. Key steps may include halogenation, esterification, and functional group interconversions, often requiring careful optimization to achieve high yields and purity. Advanced techniques like HPLC and NMR spectroscopy are essential for characterizing this compound and ensuring its suitability for further applications.
From a market perspective, the demand for specialty pyridine derivatives is on the rise, driven by their utility in drug discovery and agrochemical innovation. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the needs of academic and industrial researchers. Its CAS number, 1804774-29-5, serves as a unique identifier, facilitating procurement and regulatory compliance.
For researchers working on fluorinated compounds or iodinated intermediates, Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate presents a valuable building block. Its structural features align with current trends in medicinal chemistry, such as the incorporation of halogen atoms and fluorinated groups to enhance drug-like properties. As the pharmaceutical industry continues to explore new chemical space, compounds like this will remain in high demand.
In summary, Ethyl 2-(aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1804774-29-5) is a multifaceted compound with broad applicability in research and development. Its unique structure and functional groups make it a promising candidate for various synthetic and biological applications. Whether you are involved in drug discovery, agrochemical research, or material science, this compound offers exciting opportunities for innovation and advancement.
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